molecular formula C9H9BrN2O B1365288 8-Bromo-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one CAS No. 37040-46-3

8-Bromo-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one

Cat. No. B1365288
CAS RN: 37040-46-3
M. Wt: 241.08 g/mol
InChI Key: FXVWUJGFBZPRNH-UHFFFAOYSA-N
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Scientific Research Applications

Chemical Properties and Reactions

A study explored the concurrent reactions of 1,3,4,5-tetrahydro-2H-1,5-benzodiazepine-2-thiones with 2-bromo-4'-X-acetophenones, leading to a mixture of products and indicating the impact of substituents on these reactions (Jančienė et al., 2011). Similarly, the synthesis and crystal structures of derivatives like 7-bromo-5-(2′-chloro)phenyl-1,2-dihydro-3H-1,4-benzodiazepin-2-one have been analyzed, showing differences in molecular forms and crystal assembly modes (Kravtsov et al., 2012).

Functionalization and Molecular Structure

Research into the functionalization of tetrahydro-1,5-benzodiazepin-2(1H)-ones through electrophilic aromatic substitution has led to the creation of highly substituted nitro derivatives, which were further examined for their alkaline and acidic hydrolysis properties (Jančienė et al., 2003). Additionally, structural studies, including Hirshfeld surface analysis and DFT calculations, have been conducted on benzodiazepines derivatives like 5-(3-Methylbenzoyl)-4-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one, providing insights into their molecular interactions and electronic properties (Naveen et al., 2019).

Synthesis and Reactivity

Direct bromination of tetrahydro-1,5-benzodiazepinones has been studied to obtain mono- or dibromo-substituted derivatives, analyzing the effects of substituents and the orientation of entering groups in the reaction (Puodžiūnaitė et al., 2000). The nucleophilic substitution in 1,5-benzodiazepin-2-ones has also been explored, yielding compounds like 3-aminoalkyl-4-phenyl-2,3-dihydro-1H-1,5-benzodiazepin-2-one (Bozhanov & Ivonin, 2000).

Biological and Pharmaceutical Applications

Benzodiazepines derivatives have been investigated for their activity against human cancers and other biological applications. A study on the synthesis and crystal structures of certain benzodiazepine derivatives provides valuable data for their potential use in pharmaceutical research (Naveen et al., 2019). Moreover, the synthesis and anti-HIV-1 RT activity of 5-benzoyl-4-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one derivatives have been studied, revealing significant inhibitory activity in some compounds (Chander et al., 2017).

Safety And Hazards

For detailed safety and hazards information, please refer to the Material Safety Data Sheet (MSDS) of 8-Bromo-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one4.


properties

IUPAC Name

7-bromo-1,2,3,5-tetrahydro-1,5-benzodiazepin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrN2O/c10-6-1-2-7-8(5-6)12-9(13)3-4-11-7/h1-2,5,11H,3-4H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXVWUJGFBZPRNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=C(C=C(C=C2)Br)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Bromo-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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